![molecular formula C23H23N5O6S B2628252 Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate CAS No. 896292-02-7](/img/structure/B2628252.png)
Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiazolo[3,2-b][1,2,4]triazole ring, a nitrophenyl group, and a piperidine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . Techniques like IR, 1H-NMR, and 13C-NMR would likely be used to confirm the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure . For example, the presence of multiple rings might make it relatively rigid, and the various functional groups could affect its solubility and reactivity.Aplicaciones Científicas De Investigación
Synthetic Pathways and Mechanism Insights
A significant aspect of the compound's scientific research applications lies in its synthetic pathways and the mechanistic insights it provides. For example, Gomha et al. (2017) synthesized a novel compound by reacting N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The study not only elucidates the reaction mechanism but also confirms the structure through elemental analysis and spectral data, indicating the compound's potential for further chemical modifications and applications in synthesizing related heterocyclic compounds (Gomha, Muhammad, & Edrees, 2017).
Antimicrobial and Antitumor Potency
Research has also explored the antimicrobial and antitumor potentials of derivatives related to the compound . The in vitro antitumor activities against specific cancer cell lines, such as human lung (A-549) and human hepatocellular carcinoma (HepG-2), have been determined, showing high potency compared to standard drugs like Cisplatin. This suggests a promising avenue for developing new therapeutic agents based on the compound's structure (Gomha, Muhammad, & Edrees, 2017).
Furan Ring Containing Organic Ligands
The compound's furan component is of particular interest in the synthesis and characterization of organic ligands. Patel (2020) conducted research on the chelating properties of furan ring-containing organic ligands, demonstrating their potential in synthesizing transition metal complexes with significant antibacterial activities. This research underlines the compound's utility in developing new materials with potential applications in medicinal chemistry and materials science (Patel, 2020).
Analgesic and Pharmacological Properties
Further investigations into the pharmacological applications have revealed that derivatives of the compound exhibit notable analgesic properties. For instance, the structural characterization of analgesic isothiazolopyridines of Mannich base type highlighted the potential for developing new pain management therapies. Such studies not only expand our understanding of the compound's pharmacological profiles but also open pathways for new drug development (Karczmarzyk & Malinka, 2008).
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use and the results of initial studies . For example, if it shows promise as a drug, future research might focus on optimizing its properties, studying its mechanism of action in more detail, and conducting clinical trials.
Propiedades
IUPAC Name |
ethyl 1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-nitrophenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O6S/c1-2-33-22(30)15-9-11-26(12-10-15)18(14-5-7-16(8-6-14)28(31)32)19-21(29)27-23(35-19)24-20(25-27)17-4-3-13-34-17/h3-8,13,15,18,29H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQQNUGNQNTCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2628170.png)

![2-Chloro-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]acetamide](/img/structure/B2628172.png)
![6-(4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2628173.png)
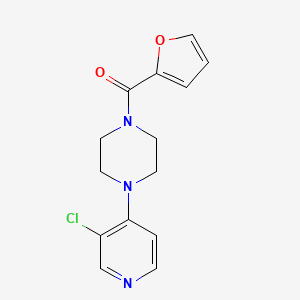
![(3,5-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2628182.png)
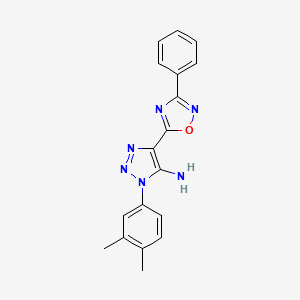
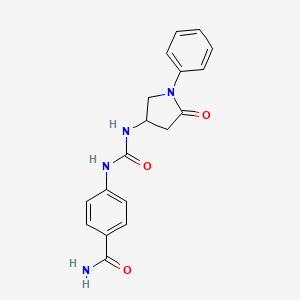
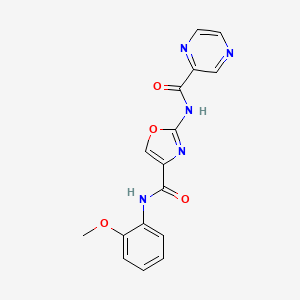
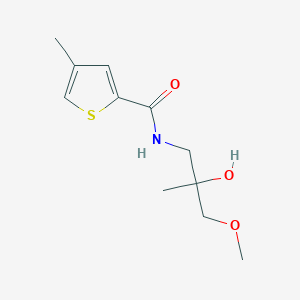
![3-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B2628189.png)
![N-[(2-chlorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2628190.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2628192.png)